4-Butylphenyl isothiocyanate
Overview
Description
4-Butylphenyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₃NS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 4-Butylphenyl isothiocyanate, primarily target tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling intracellular transport, and segregating chromosomes during cell division .
Mode of Action
ITCs interact with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to alterations in cell structure and function.
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Result of Action
The molecular and cellular effects of ITCs’ action include the disruption of microtubule formation, leading to alterations in cell structure and function . Additionally, ITCs can induce apoptosis and inhibit cell proliferation, contributing to their anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the pH level can affect the formation of ITCs from glucosinolates . .
Biochemical Analysis
Biochemical Properties
4-Butylphenyl isothiocyanate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit deubiquitinating enzymes (DUBs) such as USP9x and UCH37, which are associated with tumorigenesis . By inhibiting these enzymes, this compound increases the ubiquitination and subsequent degradation of oncogenic proteins like Mcl-1 and Bcr-Abl . This interaction highlights its potential as an anticancer agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit cell growth and migration in cancer cells, such as L9981 cells, in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of several oncogenic proteins and enzymes involved in antioxidant response, apoptosis, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits deubiquitinating enzymes, leading to increased ubiquitination and degradation of target proteins . This compound also modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation . These molecular interactions contribute to its anticancer and chemopreventive properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that isothiocyanates, including this compound, can induce oxidative stress and suppress metastasis in cancer cells over extended periods . The compound’s stability and degradation products may also impact its efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit chemopreventive and anticancer properties, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its potential therapeutic applications. Animal studies have provided insights into the compound’s efficacy and safety profile at various dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conjugation with glutathione in the liver, followed by enzymatic degradation and excretion in the urine . This metabolic process, known as the mercapturic acid pathway, plays a crucial role in the compound’s detoxification and elimination from the body. The interaction with enzymes and cofactors in this pathway affects its metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of primary amines with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and a catalyst such as di-tert-butyl dicarbonate.
From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of phenyl isothiocyanate with the corresponding amines under nitrogen protection and mild conditions. This method is preferred due to its low toxicity, safety, and high yield .
Chemical Reactions Analysis
4-Butylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, isothiocyanates generally can undergo such reactions under appropriate conditions.
Scientific Research Applications
4-Butylphenyl isothiocyanate has several scientific research applications:
Biology: It exhibits antimicrobial and anti-inflammatory properties, making it useful in biological research.
Medicine: It has potential anticancer properties and is studied for its role in chemoprevention.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays.
Comparison with Similar Compounds
4-Butylphenyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in structure but lacks the butyl group, making it less hydrophobic.
Benzyl isothiocyanate: Contains a benzyl group instead of a butyl group, which affects its reactivity and biological activity.
Sulforaphane: A well-known isothiocyanate with potent anticancer properties, derived from cruciferous vegetables.
This compound is unique due to its specific structural features, which influence its chemical reactivity and biological activities.
Properties
IUPAC Name |
1-butyl-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPXJHMTUKENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177744 | |
Record name | 4-Butylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-44-8 | |
Record name | 1-Butyl-4-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23165-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23165-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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